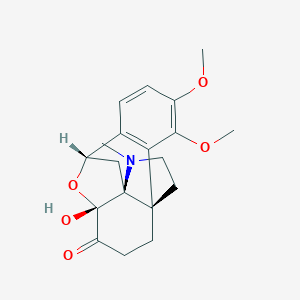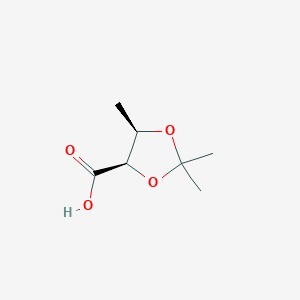
1,3-Dioxolane-4-carboxylicacid,2,2,5-trimethyl-,(4R-cis)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4R-cis)-(9CI) is a chemical compound that belongs to the family of dioxolanes. It is commonly referred to as DCTA and has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
DCTA has been studied extensively for its potential applications in scientific research. It is commonly used as a building block for the synthesis of various compounds, including chiral ligands, which have potential applications in asymmetric catalysis. Additionally, DCTA has been used as a precursor for the synthesis of various biologically active compounds, including anti-cancer agents and anti-viral drugs.
Wirkmechanismus
The mechanism of action of DCTA is not well understood, although it is believed to act as a chiral auxiliary in asymmetric catalysis. Additionally, DCTA has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which has potential applications in the treatment of Alzheimer's disease.
Biochemische Und Physiologische Effekte
DCTA has been shown to have various biochemical and physiological effects, including anti-cancer, anti-viral, and anti-inflammatory effects. Additionally, DCTA has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which has potential applications in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DCTA has several advantages for use in lab experiments, including its high purity and yield, as well as its potential applications in asymmetric catalysis and the synthesis of biologically active compounds. However, DCTA also has several limitations, including its high cost and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several future directions for the study of DCTA, including the development of new synthetic methods for its production, the identification of new applications for DCTA in scientific research, and the study of its mechanism of action. Additionally, further research is needed to explore the potential applications of DCTA in the treatment of various diseases, including Alzheimer's disease and cancer.
Conclusion:
In conclusion, 1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (1,3-Dioxolane-4-carboxylicacid,2,2,5-trimethyl-,(4R-cis)-(9CI))-(9CI) is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of DCTA in scientific research and the treatment of various diseases.
Eigenschaften
CAS-Nummer |
126637-78-3 |
|---|---|
Produktname |
1,3-Dioxolane-4-carboxylicacid,2,2,5-trimethyl-,(4R-cis)-(9CI) |
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
(4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3,(H,8,9)/t4-,5-/m1/s1 |
InChI-Schlüssel |
HNLGBHQJNORDKW-RFZPGFLSSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](OC(O1)(C)C)C(=O)O |
SMILES |
CC1C(OC(O1)(C)C)C(=O)O |
Kanonische SMILES |
CC1C(OC(O1)(C)C)C(=O)O |
Synonyme |
1,3-Dioxolane-4-carboxylicacid,2,2,5-trimethyl-,(4R-cis)-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



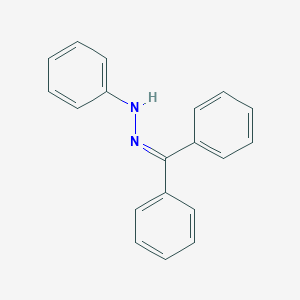
![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)

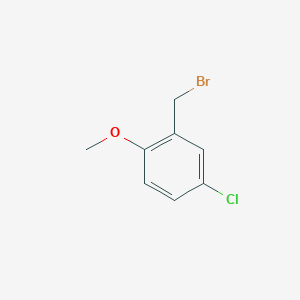


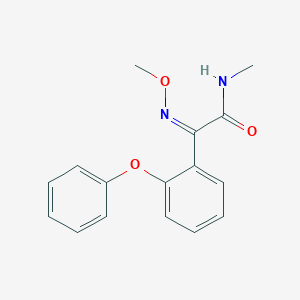

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)

![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)
